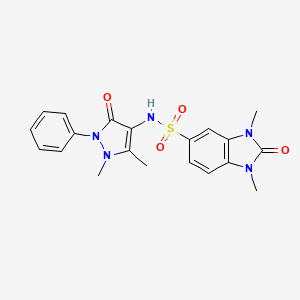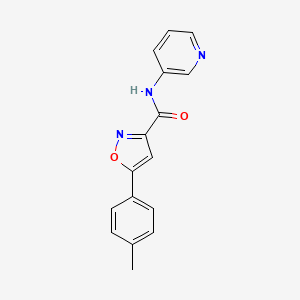![molecular formula C16H18N2O2 B3450972 4-methyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B3450972.png)
4-methyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine
Overview
Description
4-methyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is also known as PHCCC and is used in scientific research to study the effects of drugs on the brain. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), which is a key target for the treatment of various neurological disorders.
Mechanism of Action
PHCCC acts as a positive allosteric modulator of the mGluR4 receptor. This means that it binds to a site on the receptor that is distinct from the glutamate binding site and enhances the receptor's response to glutamate. The activation of the mGluR4 receptor by PHCCC leads to the inhibition of glutamate release in the brain, which has been shown to have neuroprotective effects. The exact mechanism of action of PHCCC is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
PHCCC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the mGluR4 receptor, which leads to the inhibition of glutamate release in the brain. This inhibition has been shown to have neuroprotective effects and to reduce the severity of various neurological disorders. PHCCC has also been shown to increase the release of dopamine in the brain, which has been implicated in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
PHCCC has a number of advantages for lab experiments. It is a well-established compound with a known synthesis method and purity. It is also a potent and selective positive allosteric modulator of the mGluR4 receptor, which makes it an ideal tool for studying the effects of mGluR4 activation on various neurological disorders. However, PHCCC also has some limitations. It has a short half-life in vivo, which limits its use in animal studies. It is also a relatively expensive compound, which may limit its availability to some researchers.
Future Directions
There are many future directions for research on PHCCC. One area of research is the identification of novel positive allosteric modulators of the mGluR4 receptor. These compounds may have improved pharmacokinetic properties and may be more effective than PHCCC in the treatment of neurological disorders. Another area of research is the investigation of the downstream signaling pathways involved in the neuroprotective effects of mGluR4 activation. This may lead to the identification of novel therapeutic targets for the treatment of neurological disorders. Finally, there is a need for more studies on the safety and efficacy of PHCCC in animal models and humans. These studies may provide valuable information for the development of new drugs for the treatment of neurological disorders.
Conclusion
In conclusion, PHCCC is a well-established compound that is used in scientific research to study the effects of drugs on the brain. It is a positive allosteric modulator of the mGluR4 receptor, which is a key target for the treatment of various neurological disorders. PHCCC has a number of advantages for lab experiments, but also has some limitations. There are many future directions for research on PHCCC, including the identification of novel positive allosteric modulators of the mGluR4 receptor, investigation of downstream signaling pathways, and safety and efficacy studies in animal models and humans.
Scientific Research Applications
PHCCC is used in scientific research to study the effects of drugs on the brain. It is a positive allosteric modulator of the mGluR4 receptor, which is involved in the regulation of glutamate release in the brain. The mGluR4 receptor has been shown to be a key target for the treatment of various neurological disorders such as Parkinson's disease, epilepsy, and anxiety. PHCCC has been used to study the effects of mGluR4 activation on these disorders and to identify potential therapeutic targets.
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-7-9-18(10-8-12)16(19)14-11-15(20-17-14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUYQUQAGYXUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3450896.png)
![methyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}benzoate](/img/structure/B3450904.png)
![methyl 2-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}benzoate](/img/structure/B3450912.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B3450934.png)
![(4-{[4-(2-furoylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B3450941.png)
![N-{2-methoxy-5-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B3450943.png)
![4-({[3-(2-furoylamino)-4-methoxyphenyl]amino}carbonyl)phenyl acetate](/img/structure/B3450945.png)
![N-(4-methoxy-2-{[4-(propionylamino)benzoyl]amino}phenyl)-2-furamide](/img/structure/B3450951.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3450968.png)
![N-(5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3450970.png)
![3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone](/img/structure/B3450971.png)
